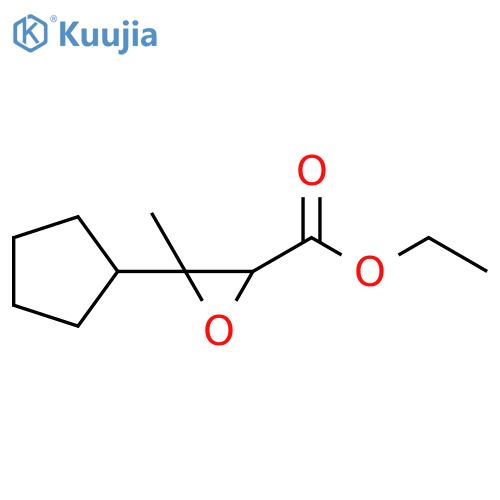

Cas no 1497044-26-4 (2-Oxiranecarboxylic acid, 3-cyclopentyl-3-methyl-, ethyl ester)

2-Oxiranecarboxylic acid, 3-cyclopentyl-3-methyl-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- 2-Oxiranecarboxylic acid, 3-cyclopentyl-3-methyl-, ethyl ester

- Ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate

-

- インチ: 1S/C11H18O3/c1-3-13-10(12)9-11(2,14-9)8-6-4-5-7-8/h8-9H,3-7H2,1-2H3

- InChIKey: SUILHDHYBWESCA-UHFFFAOYSA-N

- SMILES: O1C(C2CCCC2)(C)C1C(OCC)=O

2-Oxiranecarboxylic acid, 3-cyclopentyl-3-methyl-, ethyl ester Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-698966-2.5g |

ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate |

1497044-26-4 | 95.0% | 2.5g |

$1089.0 | 2025-03-12 | |

| Enamine | EN300-698966-10.0g |

ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate |

1497044-26-4 | 95.0% | 10.0g |

$2393.0 | 2025-03-12 | |

| Enamine | EN300-698966-0.5g |

ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate |

1497044-26-4 | 95.0% | 0.5g |

$535.0 | 2025-03-12 | |

| Enamine | EN300-698966-1.0g |

ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate |

1497044-26-4 | 95.0% | 1.0g |

$557.0 | 2025-03-12 | |

| Enamine | EN300-698966-5.0g |

ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate |

1497044-26-4 | 95.0% | 5.0g |

$1614.0 | 2025-03-12 | |

| Enamine | EN300-698966-0.05g |

ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate |

1497044-26-4 | 95.0% | 0.05g |

$468.0 | 2025-03-12 | |

| Enamine | EN300-698966-0.25g |

ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate |

1497044-26-4 | 95.0% | 0.25g |

$513.0 | 2025-03-12 | |

| Enamine | EN300-698966-0.1g |

ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate |

1497044-26-4 | 95.0% | 0.1g |

$490.0 | 2025-03-12 |

2-Oxiranecarboxylic acid, 3-cyclopentyl-3-methyl-, ethyl ester 関連文献

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249

-

Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636

2-Oxiranecarboxylic acid, 3-cyclopentyl-3-methyl-, ethyl esterに関する追加情報

Comprehensive Overview of 2-Oxiranecarboxylic acid, 3-cyclopentyl-3-methyl-, ethyl ester (CAS No. 1497044-26-4)

The compound 2-Oxiranecarboxylic acid, 3-cyclopentyl-3-methyl-, ethyl ester (CAS No. 1497044-26-4) is a specialized organic molecule with significant potential in synthetic chemistry and material science. Its unique structure, featuring a cyclopentyl and methyl substituents on an oxirane ring, makes it a valuable intermediate for the development of novel polymers, pharmaceuticals, and fine chemicals. Researchers and industry professionals are increasingly interested in this compound due to its versatile reactivity and potential applications in green chemistry initiatives.

One of the most searched questions related to 2-Oxiranecarboxylic acid derivatives is their role in sustainable manufacturing. With the global push toward eco-friendly processes, this compound’s ability to participate in ring-opening polymerization (ROP) reactions has garnered attention. ROP is a key technique for producing biodegradable plastics, aligning with the rising demand for alternatives to traditional petroleum-based materials. The ethyl ester functional group in this molecule further enhances its solubility and reactivity, making it a candidate for catalytic transformations under mild conditions.

Another trending topic in the field is the exploration of cyclopentyl-containing compounds for drug discovery. The 3-cyclopentyl-3-methyl moiety in this ester could serve as a scaffold for bioactive molecules, particularly in targeting enzymes or receptors associated with metabolic diseases. Recent studies highlight the importance of such structurally diverse intermediates in fragment-based drug design, a strategy often discussed in AI-driven drug development forums.

From a synthetic perspective, the oxirane (epoxide) ring is a hotspot for chemical modifications. Users frequently search for "epoxide ring-opening mechanisms" or "stereoselective synthesis of oxirane derivatives," reflecting the compound’s relevance in academic and industrial research. The steric hindrance introduced by the cyclopentyl group in this case adds complexity to its reactivity, offering opportunities for asymmetric catalysis—a cutting-edge area in organic synthesis.

In material science, the demand for high-performance coatings and adhesives has led to increased interest in ethyl ester-functionalized epoxides. These compounds can improve crosslinking density and thermal stability in polymer networks. Searches like "epoxy resin modifiers" or "low-viscosity reactive diluents" often correlate with applications of such molecules, emphasizing their industrial significance.

Analytical challenges associated with CAS No. 1497044-26-4, such as purity assessment or stereochemical characterization, are also common queries. Advanced techniques like chiral HPLC or NMR spectroscopy are typically employed, underscoring the need for specialized expertise when working with this compound. This aligns with broader discussions in scientific communities about the importance of robust quality control in chemical manufacturing.

To summarize, 2-Oxiranecarboxylic acid, 3-cyclopentyl-3-methyl-, ethyl ester represents a convergence of multiple research frontiers: sustainable chemistry, drug discovery, and advanced materials. Its structural features and reactivity profile position it as a compound of enduring interest, capable of addressing both current and emerging challenges in the chemical sciences.

1497044-26-4 (2-Oxiranecarboxylic acid, 3-cyclopentyl-3-methyl-, ethyl ester) Related Products

- 878273-33-7((2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

- 2680805-13-2(benzyl N-[(3-fluorocyclobutyl)methyl]carbamate)

- 2679948-44-6(tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate)

- 2140264-04-4(INDEX NAME NOT YET ASSIGNED)

- 37480-41-4(methyl 1-methyl-4-oxocyclohexane-1-carboxylate)

- 61394-50-1(2-Oxoindoline-5-carbonitrile)

- 2066572-56-1(5,5',5''-(Methylsilanetriyl)triisophthalic acid)

- 1019097-53-0(N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide)

- 5164-76-1(Dimethyl Glutaconate (~25% cis))

- 2377610-07-4((5-Chloro-2,3-difluorophenyl)boronic acid)